

Application Notes and Protocols for Tricaprilin (CER-001) in Neuroscience Studies

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Compound of Interest

Compound Name: *Cergem*

Cat. No.: *B10828642*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for research purposes only. "**Cergem**" is likely a misspelling of compounds developed by Cerecin, Inc. This document focuses on their lead investigational drug, tricaprilin (CER-001). Tricaprilin is an investigational compound and has not been approved by regulatory agencies for any indication. The protocols provided are illustrative and should be adapted and optimized for specific experimental needs.

Introduction

Tricaprilin (CER-001) is a highly purified, oral formulation of a medium-chain triglyceride (MCT) being investigated for its therapeutic potential in various neurological disorders, including Alzheimer's disease, migraine, and infantile spasms.[1][2] It is designed to induce a state of ketosis, thereby providing an alternative energy source for the brain. Cerebral glucose hypometabolism is a known characteristic of several neurodegenerative diseases, and by supplying ketone bodies, tricaprilin aims to address this energy deficit.[3][4]

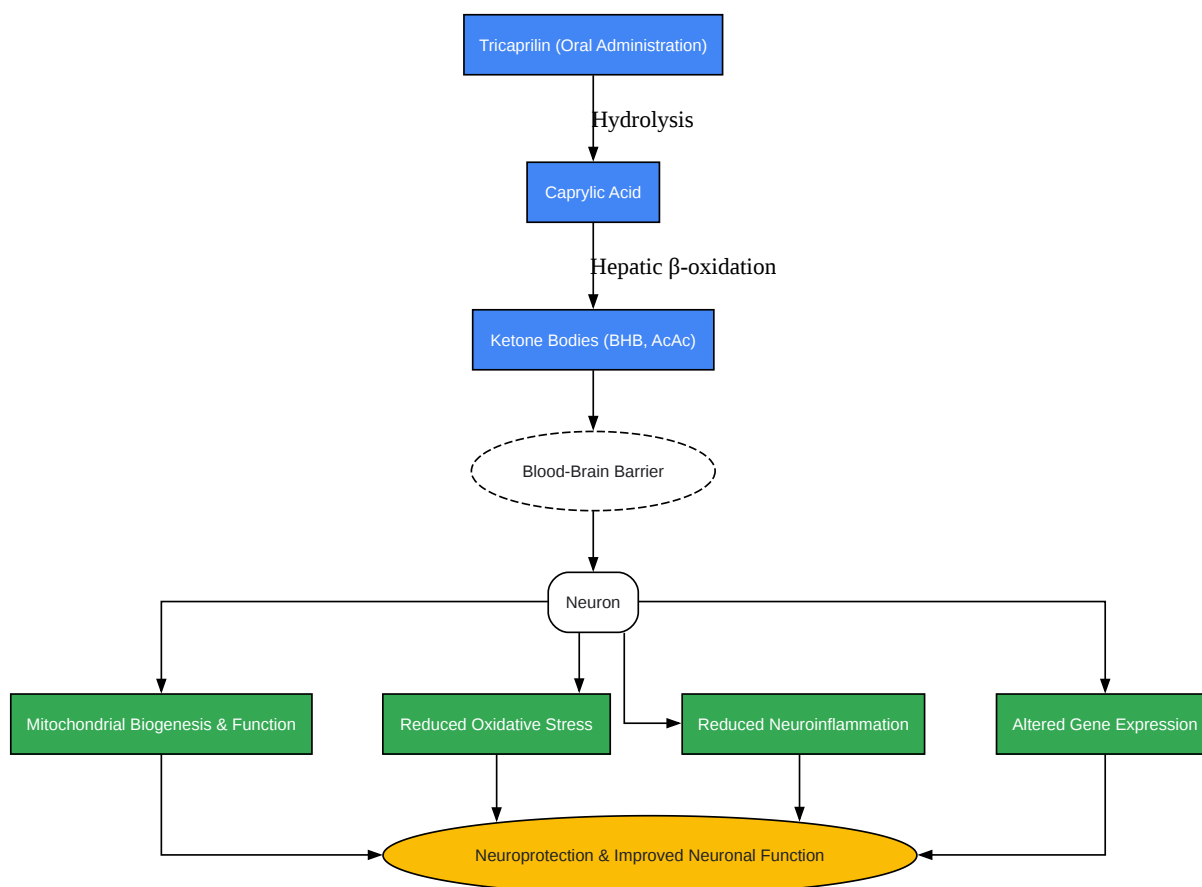
Mechanism of Action

Tricaprilin is a pro-drug that is rapidly hydrolyzed in the gastrointestinal tract to release caprylic acid (a medium-chain fatty acid) and glycerol. Caprylic acid is then transported to the liver via the portal vein, where it undergoes β -oxidation to produce ketone bodies: β -hydroxybutyrate (BHB), acetoacetate, and acetone.[5] These ketone bodies can cross the blood-brain barrier

and serve as an alternative fuel source for neurons, particularly when glucose metabolism is impaired.[\[6\]](#)[\[7\]](#)

Beyond its role as an alternative energy substrate, the ketone bodies produced from tricaprilin metabolism have been shown to exert neuroprotective effects through various signaling pathways. These include improving mitochondrial function, reducing oxidative stress and neuroinflammation, and modulating gene expression.[\[6\]](#)[\[7\]](#)

Signaling Pathway of Tricaprilin-Induced Neuroprotection



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Caption: Signaling pathway of tricaprillin-induced neuroprotection.

Applications in Neuroscience Research

Tricaprilin can be used as a tool compound in various neuroscience research settings to investigate the roles of metabolic therapies and ketosis in neuronal health and disease.

- **Neurodegenerative Disease Models:** Studying the effects of tricaprilin in animal models of Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and other neurodegenerative conditions.[\[4\]](#)[\[8\]](#)
- **Ischemic Injury Models:** Investigating the neuroprotective effects of tricaprilin in in vitro and in vivo models of stroke and cerebral ischemia.
- **Epilepsy and Seizure Models:** Exploring the anti-convulsant properties of tricaprilin-induced ketosis.
- **Migraine Models:** Studying the potential of tricaprilin to mitigate cortical spreading depression and other migraine-related phenomena.
- **Cellular and Molecular Neuroscience:** Elucidating the downstream signaling pathways activated by ketone bodies in neurons and glial cells.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on tricaprilin.

Table 1: Human Pharmacokinetic and Dosing Information

Parameter	Value	Study Population	Reference
Dosing Regimen (Alzheimer's)	Up to 30g twice daily	Healthy Elderly	
Dosing Regimen (Migraine)	Up to 60 g/day	Migraine Patients	[1]
Mean Cmax (Total Ketones)	965 μ M (Chinese)	Healthy Young Males	[9]
Mean Cmax (Total Ketones)	1000 μ M (Caucasian)	Healthy Young Males	[9]
Administration	Orally, 30 minutes after a meal	Healthy Volunteers	[4]

Table 2: Preclinical and Clinical Study Observations

Finding	Model System	Reference
Attenuated progression of weakness and protected spinal cord motor neuron loss	SOD1-G93A ALS mice	[4][8]
Significantly promoted mitochondrial oxygen consumption rate	SOD1-G93A ALS mice	[4][8]
Improved short-term memory and attention	Mild to moderate Alzheimer's patients	[10]
Mean improvement of -2.75 migraine headache days at month 2	Migraine Patients	[2]

Experimental Protocols

The following are example protocols for studying the effects of tricaprilin in neuroscience research. These should be considered as starting points and will require optimization for

specific experimental conditions.

Protocol 1: In Vitro Neuroprotection Assay

Objective: To assess the protective effects of caprylic acid (the active metabolite of tricaprilin) against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

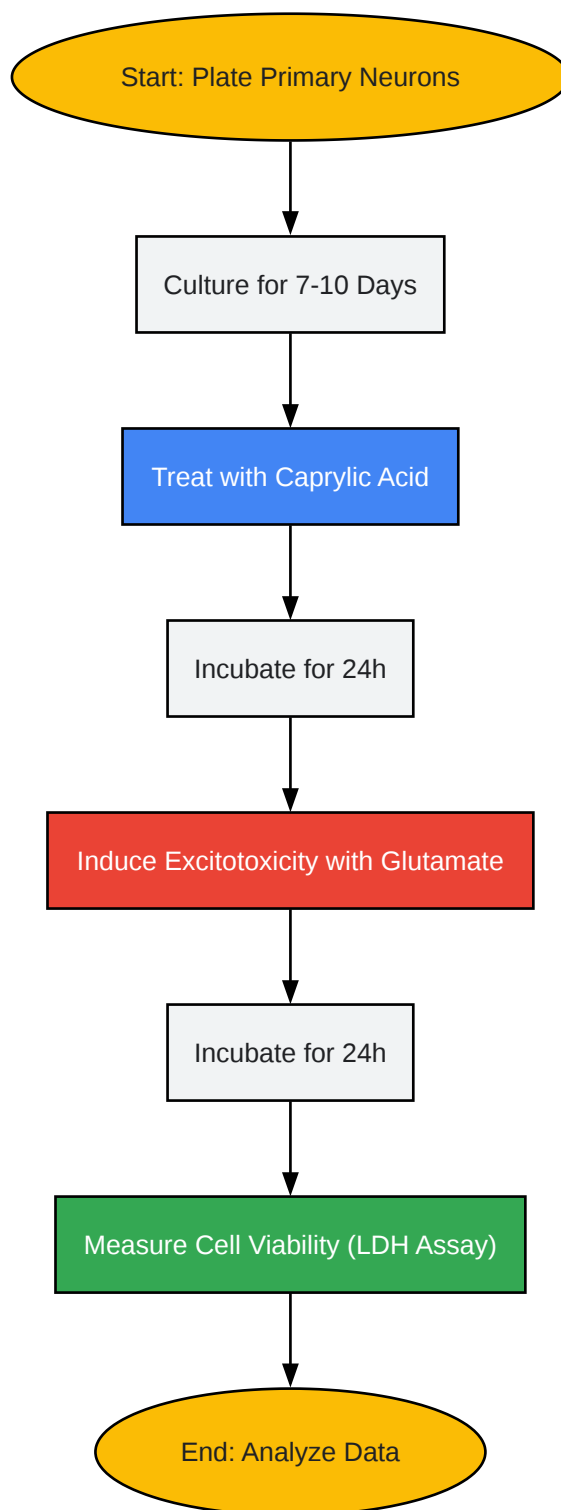
- Primary cortical neurons (e.g., from E18 rat embryos)
- Neurobasal medium supplemented with B27 and GlutaMAX
- Caprylic acid (sodium salt)
- Glutamate
- Lactate dehydrogenase (LDH) cytotoxicity assay kit
- Multi-well plates

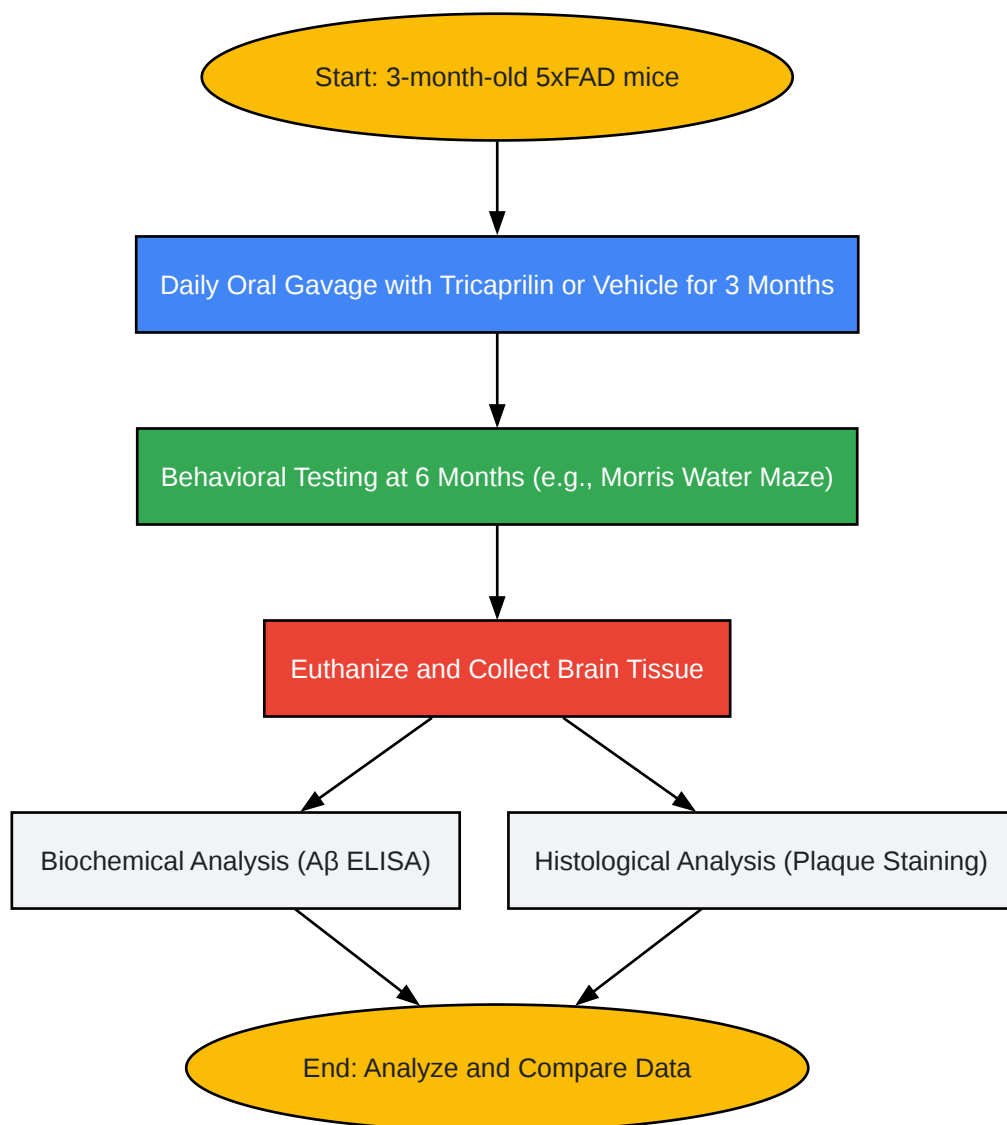
Procedure:

- Plate primary cortical neurons in 96-well plates at a density of 1×10^5 cells/well and culture for 7-10 days.
- Prepare stock solutions of sodium caprylate in sterile water.
- On the day of the experiment, replace the culture medium with fresh medium containing varying concentrations of sodium caprylate (e.g., 10 μ M, 50 μ M, 100 μ M, 500 μ M).
- Incubate for 24 hours.
- Add glutamate to a final concentration of 50 μ M to induce excitotoxicity.
- Incubate for another 24 hours.
- Measure cell death using the LDH cytotoxicity assay according to the manufacturer's instructions.

- Include appropriate controls: untreated cells, cells treated with glutamate alone, and cells treated with sodium caprylate alone.

Experimental Workflow for In Vitro Neuroprotection Assay





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